5-Cyano-2-methylindole-3-acetic acid is synthesized from indole derivatives, specifically through reactions involving cyanoacetic acid and various indole substrates. This compound falls under the broader category of indole derivatives, which are known for their diverse biological activities and utility in pharmaceuticals. Indoles are aromatic heterocycles that consist of a fused benzene and pyrrole ring structure, making them significant in organic chemistry and drug development.
The synthesis of 5-cyano-2-methylindole-3-acetic acid can be achieved through several methods, often involving multi-step reactions. A common route includes:
The molecular structure of 5-cyano-2-methylindole-3-acetic acid features:
5-Cyano-2-methylindole-3-acetic acid participates in several chemical reactions:
These reactions are often facilitated by catalysts such as piperidine or under specific conditions like microwave irradiation to enhance yields .
The mechanism of action for compounds like 5-cyano-2-methylindole-3-acetic acid often involves interactions with biological targets:
Quantitative structure-activity relationship studies could provide insights into its efficacy and safety profiles .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-Cyano-2-methylindole-3-acetic acid has several scientific applications:
5-Cyano-2-methylindole-3-acetic acid is systematically identified by the CAS Registry Number 13218-36-5 and molecular formula C₁₂H₁₀N₂O₂, corresponding to a molecular weight of 214.22 g/mol [1] [5] [10]. The compound belongs to the indole acetic acid derivative family, characterized by a core indole ring substituted with:
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| CAS Registry Number | 13218-36-5 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid |
The IUPAC systematic name is (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid, reflecting the positions of functional groups on the indole scaffold [8]. The SMILES notation (Simplified Molecular-Input Line-Entry System) is O=C(O)CC1=C(C)NC2=C1C=C(C#N)C=C2, which encodes:
O=C(O)CC) C1=C(C)NC2=C1) C=C(C#N)C=C2) [2] [8] This notation precisely defines atomic connectivity and bond types, facilitating computational chemistry studies and database searches. The cyano group’s position at C5 is a key structural differentiator from other indole nitriles [6].
Structurally, 5-cyano-2-methylindole-3-acetic acid diverges from canonical auxins like indole-3-acetic acid (IAA) through two modifications:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5